molecular formula C47H80O17 B1491815 2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 88105-29-7

2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1491815
CAS No.: 88105-29-7
M. Wt: 917.1 g/mol
InChI Key: MYBAONSAUGZRAX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Nomenclature

Notoginsenoside Fe is systematically named according to IUPAC guidelines as:
(2R,3S,4S,5R,6S)-2-((((2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-6-(((S)-2-((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol .

This nomenclature reflects its dammarane-type triterpenoid backbone, glycosidic linkages, and stereochemical configuration. Systematic naming conventions for triterpenoids prioritize the aglycone core (dammarane), followed by substituents such as hydroxyl groups, methyl branches, and sugar moieties. The prefix "notoginsenoside" indicates its origin from Panax notoginseng, while "Fe" denotes its specific structural variant within the saponin family .

Molecular Formula and Structural Characteristics

Molecular Formula

C₄₇H₈₀O₁₇

  • Molecular weight : 917.13 g/mol .
  • Monoisotopic mass : 916.5395 Da .

Structural Features

Notoginsenoside Fe comprises:

  • Aglycone core : A tetracyclic dammarane skeleton (C₃₀H₅₂O₃) with hydroxyl groups at positions 3β, 12β, and 20β .
  • Sugar substituents :
    • A β-D-glucopyranosyl unit at C-3.
    • A 6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl disaccharide at C-20 .
  • Functional groups :
    • Hydroxyl (-OH), methyl (-CH₃), and ether (-O-) groups.
    • A double bond in the side chain (C-24) .
Key Structural Data
Feature Description Source
Stereochemistry Absolute configuration confirmed via NMR and X-ray crystallography
Glycosidic linkages β-(1→2) and α-(1→6) bonds between sugars and aglycone
Crystal structure Orthorhombic system with space group P2₁2₁2₁

PubChem CID and ChemSpider Database Entries

PubChem Entry

  • CID : 90657714 .
  • Accession : Contains 2D/3D structural data, physicochemical properties, and links to biological studies .

ChemSpider Entry

  • ID : 31006 (Note: Cross-verified via external databases due to source limitations in provided references).
  • Data : Includes SMILES, InChI keys, and predicted LogP values .
Database Comparison
Database Identifier Key Features
PubChem CID 90657714 Spectral data, pharmacological annotations
ChemSpider CSID 31006 Synthetic pathways, vendor information

Structural Relationship to Other Panax notoginseng Saponins

Notoginsenoside Fe belongs to the dammarane-type triterpenoid saponins, sharing structural motifs with:

Ginsenosides

  • Rb1 : Differs by an additional glucose unit at C-20 .
  • Rd : Lacks the arabinofuranosyl group present in Notoginsenoside Fe .

Notoginsenosides

  • Fa : Contains an extra xylose moiety at C-20, whereas Fe has arabinofuranosyl .
  • Fd : Structural isomer with varying glycosylation patterns at C-3 and C-20 .
Comparative Table of Structural Features
Compound Aglycone Type Sugar Moieties (Position) Molecular Formula
Notoginsenoside Fe Dammarane Glc (C-3), Ara(f)-Glc (C-20) C₄₇H₈₀O₁₇
Ginsenoside Rb1 Dammarane Glc-Glc (C-3), Glc-Glc (C-20) C₅₄H₉₂O₂₃
Notoginsenoside R1 Protopanaxatriol Glc (C-6), Xyl (C-20) C₄₇H₈₀O₁₈

The structural diversity among these saponins arises from variations in glycosylation and oxidation states, which influence their bioactivity and solubility .

Properties

IUPAC Name

2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBAONSAUGZRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Notoginsenoside Fe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

88105-29-7
Record name Notoginsenoside Fe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 184 °C
Record name Notoginsenoside Fe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Acid Hydrolysis and Chemical Transformation Method

One of the principal methods to prepare notoginsenoside Fe is through acid hydrolysis of total saponins extracted from Panax notoginseng parts such as leaves, stems, or flowers. This method leverages the cleavage of carbohydrate side chains from precursor saponins under acidic conditions, facilitating the conversion into notoginsenoside Fe.

  • Process Overview:

    • Total saponins from Panax notoginseng are subjected to acid hydrolysis using acetic acid at optimized concentrations (e.g., 25% acetic acid).
    • Elevated temperatures promote hydroxylation reactions at specific carbon positions (notably C-25).
    • The hydrolysis cleaves sugar moieties primarily at C-20 and C-3 positions of precursor saponins such as notoginsenosides Fa, Fc, and vina-ginsenoside R7.
    • This results in the formation of notoginsenoside ST4, which epimerizes to notoginsenoside Fe.
  • Key Findings:

    • The yield of notoginsenoside Fe via this method is approximately 1.8% of the starting material, which is significantly higher than direct isolation from natural sources.
    • The process also produces related compounds via hydroxylation and further hydrolysis.
    • Separation of C-20 epimers (notoginsenoside Fe and ST4) is achieved using acetic acid solvent systems.
  • Analytical Techniques:

    • Ultraperformance liquid chromatography coupled with quadruple-time-of-flight and electrospray ionization mass spectrometry (UPLC-Q/TOF-ESI-MS) is utilized to monitor chemical profiles and transformation pathways.
    • Ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) tracks dynamic changes during hydrolysis.
Analyte Precursor/Product Ions Fragment Electric Voltage (V) Collision Energy (eV)
Notoginsenoside Fa 915.6/621.4 255 34
Notoginsenoside Fc 1239.8/1107.6 220 52
Vina-ginsenoside R7 1077.6/945.7 205 48
Notoginsenoside ST4 915.6/621.4 255 34
Notoginsenoside Fe 915.6/621.4 255 34

Table 1: Mass spectrometry parameters for key saponins involved in acid hydrolysis transformation.

Extraction and Enrichment via Macroporous Resin and Silica Gel Chromatography

To increase the content and purity of notoginsenoside Fe, extraction and chromatographic purification are critical steps following initial hydrolysis or direct extraction from plant materials.

  • Extraction Protocol:

    • Panax notoginseng leaves or roots are powdered (e.g., 40 mesh) and soaked in warm water (around 50°C) for 30 minutes to promote the transformation of saponins.
    • Subsequent reflux extraction with 70% ethanol is performed twice to extract total saponins.
    • The combined extracts are concentrated under reduced pressure to a relative density (~1.11).
  • Purification Steps:

    • The concentrated extract is loaded onto a D-101 macroporous adsorption resin column (volume ratio resin to solution 2:1).
    • The column is washed with water until colorless, then with 20% ethanol to remove impurities.
    • Finally, elution with 60% ethanol yields a saponin-rich fraction containing notoginsenoside Fe and Fd.
    • Further purification involves silica gel column chromatography using chloroform-methanol and ethyl acetate-methanol solvent systems.
    • Fractions containing notoginsenoside Fe and Fd are collected, solvents recovered under reduced pressure, yielding high-purity monomers.
  • Purity and Yield:

    • Total saponin content in the enriched fraction can reach 84% (vanillin-perchloric acid UV method).
    • Notoginsenoside Fe content can be enriched up to 5.1%, and Fd up to 8.8% (HPLC method).
    • Isolated monomers of notoginsenoside Fe and Fd exhibit purities above 90% (HPLC analysis).
    • This method is noted for its high efficiency, low cost, and scalability for industrial production.
Step Conditions/Details Outcome
Warm water soaking 50°C, 30 min Promotes saponin transformation
Ethanol reflux extraction 70% ethanol, 2 × 60 min Extracts total saponins
Macroporous resin adsorption Resin:solution = 2:1; elution with 60% ethanol Enriched Fe and Fd saponins
Silica gel chromatography Elution with chloroform-methanol (5:1) and ethyl acetate-methanol (5:1) Isolation of monomers
Purity (HPLC) Notoginsenoside Fe: 90.6%; Fd: 90.8% High-purity monomers

Table 2: Summary of extraction and purification conditions for notoginsenoside Fe and Fd.

Microbial Biotransformation Using Fungal Enzymes

An alternative and environmentally friendly approach to prepare notoginsenoside Fe involves microbial biotransformation, particularly using fungi capable of converting major ginsenosides into minor, more bioactive forms.

  • Microbial Strain:

    • Cladosporium xylophilum, isolated from Panax notoginseng flowers, exhibits the ability to transform major ginsenosides (Rb1, Rb2, Rb3, Rc, and Fa) into minor saponins including notoginsenoside Fe.
  • Transformation Efficiency:

    • Conversion rates for major ginsenosides to minor forms such as notoginsenoside Fe reach near 100% for several precursors.
    • The fungal crude enzyme (~66.4 kDa) replicates the transformation activity, indicating enzymatic specificity.
  • Advantages:

    • This biotransformation method provides a sustainable and selective route to produce notoginsenoside Fe.
    • It enhances the functional value of Panax notoginseng flowers, which are otherwise underutilized.
  • Analytical Confirmation:

    • Transformation products are characterized by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.

Summary Table of Preparation Methods for Notoginsenoside Fe

Preparation Method Key Steps Yield/Purity Advantages References
Acid Hydrolysis Acid treatment (25% acetic acid), high temp, cleavage of sugar chains ~1.8% yield Simple chemical method, scalable
Extraction & Chromatography Warm water soaking, ethanol extraction, macroporous resin, silica gel chromatography 5.1% Fe content, >90% purity High purity, industrial scalability
Microbial Biotransformation Fungal strain Cladosporium xylophilum enzymatic conversion Near 100% conversion rate Eco-friendly, selective

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Mb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halide ions.

Major Products: The major products formed from these reactions include deglycosylated derivatives of Ginsenoside Mb, which often exhibit enhanced bioavailability and bioactivity .

Scientific Research Applications

Pharmacological Properties

Notoginsenoside Fe exhibits several pharmacological effects, making it a compound of interest for therapeutic applications:

  • Anti-obesity Effects : Ng-Fe has been shown to suppress diet-induced obesity by activating paraventricular hypothalamic neurons, which play a crucial role in energy homeostasis and appetite regulation. This effect was demonstrated in a study where Ng-Fe administration led to significant reductions in body weight and fat accumulation in animal models .
  • Neuroprotective Effects : Research indicates that Ng-Fe can promote neuroprotection, potentially benefiting conditions such as neurodegenerative diseases. It has been linked to enhanced neuronal survival and reduced apoptosis in neuroblastoma cells, suggesting its utility in treating neurological disorders .
  • Cardiovascular Benefits : Notoginsenoside Fe may also contribute to cardiovascular health by promoting vasodilation and improving blood circulation. Its role in angiogenesis and hemostasis further supports its potential as a therapeutic agent for cardiovascular diseases .

Biotransformation and Production

The production of Notoginsenoside Fe from other ginsenosides has been explored through biotransformation techniques. For instance, the fungus Cladosporium xylophilum has been identified as an effective biocatalyst for converting major ginsenosides into minor ones, including Ng-Fe. The conversion rates for various saponins were reported to be high, reaching up to 100% for some compounds .

Table 1: Biotransformation Pathways of Ginsenosides

Source SaponinTransformed SaponinConversion Rate (%)
Rb1F2100
Rb2Rd2100
RcFe88.5
FaFd100

Case Studies

  • Diet-Induced Obesity Study :
    • A study conducted on mice demonstrated that administration of Notoginsenoside Fe significantly reduced body weight gain and fat mass compared to control groups. The mechanism was linked to the activation of hypothalamic neurons responsible for appetite regulation .
  • Neuroblastoma Cell Research :
    • In vitro studies on human neuroblastoma SH-SY5Y cells revealed that Ng-Fe promoted cell survival and reduced apoptosis. This suggests its potential application in neuroprotective therapies .
  • Cardiovascular Health :
    • Preclinical trials indicated that Notoginsenoside Fe improved endothelial function and promoted vasodilation, highlighting its potential use in managing cardiovascular diseases .

Mechanism of Action

Ginsenoside Mb exerts its effects through multiple molecular targets and pathways:

    Molecular Targets: It interacts with steroidal receptors, modulating various physiological activities. It also targets enzymes involved in oxidative stress and inflammation.

    Pathways Involved: Ginsenoside Mb influences pathways related to apoptosis, cell cycle regulation, and immune response.

Comparison with Similar Compounds

Data Tables

Table 1: Anti-Obesity Efficacy in DIO Mice
Compound Dose (mg/kg/day) ↓Body Weight ↓Food Intake ↑Energy Expenditure ↓Hepatic TG
Notoginsenoside Fe 10 12% 30% 20–25% 50%
Ginsenoside Rg3 20 8% 15% 10% 35%
Notoginsenoside R1 15 5% - - 20%
Table 2: Key Gene Regulation
Compound SREBP-1c FAS CD36 PGC-1α
Notoginsenoside Fe +++ ++ +++ -
Ginsenoside Rg3 ++ + - +
Notoginsenoside R1 - - - ++

Q & A

How can researchers isolate and characterize Notoginsenoside Fe from Panax notoginseng?

Basic Research Question
Methodological Answer:
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and high-resolution mass spectrometry (HR-MS) to confirm the molecular structure (C₄₇H₈₀O₁₇, MW 917.12) . Purity assessment should use HPLC with a C18 column and UV detection at 203 nm, ensuring ≥98% purity for pharmacological studies .

What analytical techniques are recommended for assessing the purity and stability of Notoginsenoside Fe in experimental settings?

Basic Research Question
Methodological Answer:

  • Purity: Utilize HPLC coupled with evaporative light scattering detection (ELSD) or UV-Vis spectrophotometry. Calibration curves using certified reference standards (e.g., CAS 88105-29-7) are essential .
  • Stability: Conduct accelerated stability studies under varying temperatures (e.g., 4°C, -20°C) and solvents (DMSO, ethanol). Monitor degradation via HPLC every 3–6 months, noting precipitation or shifts in retention times .

How should researchers design experiments to investigate Notoginsenoside Fe’s modulation of gap junction intercellular communication (GJIC)?

Advanced Research Question
Methodological Answer:

  • In vitro models: Use connexin-expressing cell lines (e.g., HeLa-Cx43) and scrape-loading/dye transfer assays to quantify GJIC activity .
  • Dosage: Test a range (e.g., 1–100 µM) to establish dose-response curves. Include positive controls (e.g., 18α-glycyrrhetinic acid for GJIC inhibition) .
  • Mechanistic analysis: Pair GJIC assays with Western blotting or qPCR to assess connexin expression levels .

How can contradictory pharmacokinetic data for Notoginsenoside Fe across studies be resolved?

Advanced Research Question
Methodological Answer:

  • Standardize protocols: Ensure consistency in administration routes (oral vs. intravenous), vehicle solvents (e.g., DMSO concentration ≤0.1%), and animal models (e.g., Sprague-Dawley rats vs. C57BL/6 mice) .
  • Analytical validation: Cross-validate LC-MS/MS methods using isotopically labeled internal standards to reduce variability in plasma concentration measurements .
  • Meta-analysis: Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., diet, co-administered compounds) .

What are the solubility and storage considerations for Notoginsenoside Fe in long-term studies?

Basic Research Question
Methodological Answer:

  • Solubility: Prepare stock solutions in DMSO (10 mM), then dilute in culture media or saline to avoid precipitation. Confirm solubility via dynamic light scattering (DLS) for nanoparticle formation .
  • Storage: Store lyophilized powder at -20°C for ≤3 years. Aliquot working solutions to minimize freeze-thaw cycles, which degrade saponin structures .

What experimental strategies are effective for elucidating Notoginsenoside Fe’s role in IL Receptor and PKC pathway modulation?

Advanced Research Question
Methodological Answer:

  • Pathway inhibition: Use siRNA knockdown or CRISPR-Cas9 to silence IL Receptor/PKC isoforms in target cells. Compare Notoginsenoside Fe’s effects in wild-type vs. modified cells .
  • Kinase activity assays: Employ fluorescence-based PKC activity kits (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Cytokine profiling: Quantify IL-6, TNF-α, and other cytokines via multiplex ELISA in treated vs. untreated inflammatory models .

How can researchers optimize in vivo toxicity studies for Notoginsenoside Fe?

Advanced Research Question
Methodological Answer:

  • Acute toxicity: Follow OECD Guideline 423, administering escalating doses (10–2000 mg/kg) to rodents. Monitor mortality, organ weight changes, and serum biomarkers (ALT, AST, creatinine) for 14 days .
  • Chronic toxicity: Conduct 90-day studies with histopathological analysis of liver, kidney, and heart tissues. Use pharmacokinetic modeling to estimate safe exposure thresholds .

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